Androsta-3,5-dien-17-one
Overview
Description
Androsta-3,5-dien-17-one is a metabolite of 7-Keto-DHEA, which is a very potent suicide aromatase inhibitor . It is a naturally occurring compound, produced by the metabolism of the prohormone DHEA . It’s used in a wide array of supplemental stacks .
Molecular Structure Analysis
The molecular formula of Androsta-3,5-dien-17-one is C19H26O . Its average mass is 270.409 Da and its monoisotopic mass is 270.198364 Da .Chemical Reactions Analysis
The reaction of Androsta-3,5-diene and of Androsta-3,5-dien-17-one with one or 2 molar equivalents of m-chloroperbenzoic acid gives complex mixtures of products .Physical And Chemical Properties Analysis
Androsta-3,5-dien-17-one has a density of 1.1±0.1 g/cm3, a boiling point of 398.8±42.0 °C at 760 mmHg, and a flash point of 172.2±22.8 °C . It has 1 H bond acceptor, 0 H bond donors, and 0 freely rotating bonds .Scientific Research Applications
Chemical Reactions and Derivatives
- Reactions with m-Chloroperbenzoic Acid : Androsta-3,5-dien-17-one reacts with m-chloroperbenzoic acid, leading to complex mixtures including low yields of diepoxides and major products of unsaturated vic-3,4-diols (Cambie et al., 1981).
- Synthesis of Inhibitors : Derivatives of androsta-3,5-dien-17-one, such as 17-heterocyclic substituted androstene derivatives, have been synthesized as inhibitors for human testicular microsomal 17α-hydroxylase/C_(17,20)-layse, indicating potential applications in treating conditions like benign prostatic hypertrophy and prostatic cancer (Cheng, 2001).
Bioconversion and Pharmacology
- Bioconversion in Algae : The green alga T76 Scenedesmus quadricauda biotransforms exogenous androsta-3,5-dien-17-one, leading to the formation of various bioproducts, showcasing the compound's potential in biotechnological applications (DellaGreca et al., 1996).
- Inhibition of Aromatase : Analogues of androsta-3,5-dien-17-one, where the D ring is modified, have been tested as inhibitors of human placental aromatase. These compounds demonstrate a significant affinity for and rate of inactivation of aromatase, indicating potential therapeutic applications in conditions where aromatase inhibition is beneficial (Sherwin et al., 1989).
Detection and Metabolism
- Detection in Human Plasma : Androsta-4,16-dien-3-one, closely related to androsta-3,5-dien-17-one, has been isolated and identified from human adult male plasma. This detection suggests its physiological presence and potential biological roles in humans (Brooksbank et al., 1969).
- Metabolism Studies : Research on the metabolism of androsta-3,5-dien-17-one and its derivatives in humans can provide insights into its pharmacokinetics and possible therapeutic applications (Galletti & Gardi, 1971).
Novel Applications and Research
- Androgen Synthesis Inhibition : Research into novel P45017α inhibitors based on androsta-3,5-dien-17-one derivatives indicates their potential application in the treatment of prostate cancer by inhibiting androgen synthesis (Handratta et al., 2005).
Safety And Hazards
The use of Androsta-3,5-diene-7,17-dione in food does not meet the criteria for general recognition of safety primarily because there is inadequate scientific data and information on the safety of its consumption . The information that is available indicates that the use of Androsta-3,5-diene-7,17-dione in food may be harmful .
properties
IUPAC Name |
(8R,9S,10R,13S,14S)-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h3,5-6,14-16H,4,7-12H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NINLAYUXSUKKHW-QAGGRKNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CCC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60572238 | |
Record name | Androsta-3,5-dien-17-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60572238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Androsta-3,5-dien-17-one | |
CAS RN |
1912-63-6 | |
Record name | Androsta-3,5-dien-17-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60572238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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